BenchChemオンラインストアへようこそ!

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

Lipophilicity Drug-likeness Permeability

4-Bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 370074-36-5) is a heterocyclic building block featuring a brominated phenol core linked to a 4,5-dihydro-1H-pyrazole ring bearing a 3-pyridyl substituent. It is supplied as a racemic solid with a typical purity of 95% and a molecular weight of 318.17 g/mol.

Molecular Formula C14H12BrN3O
Molecular Weight 318.17 g/mol
CAS No. 370074-36-5
Cat. No. B3060442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
CAS370074-36-5
Molecular FormulaC14H12BrN3O
Molecular Weight318.17 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CN=CC=C3
InChIInChI=1S/C14H12BrN3O/c15-10-3-4-14(19)11(6-10)13-7-12(17-18-13)9-2-1-5-16-8-9/h1-6,8,12,17,19H,7H2
InChIKeyHBUPYBHSCCVWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 370074-36-5): Compound Profile and Procurement Baseline


4-Bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 370074-36-5) is a heterocyclic building block featuring a brominated phenol core linked to a 4,5-dihydro-1H-pyrazole ring bearing a 3-pyridyl substituent [1]. It is supplied as a racemic solid with a typical purity of 95% and a molecular weight of 318.17 g/mol . The compound contains functional handles—a phenolic hydroxyl, a bromo substituent, a dihydropyrazole NH, and a pyridyl nitrogen—that support diverse synthetic derivatization strategies [1].

Why Generic Pyrazoline Analogs Cannot Substitute for 4-Bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol in Hit-to-Lead Campaigns


Substitution of the 4-bromo substituent with chloro, fluoro, or hydrogen, or relocation of the pyridyl nitrogen from the 3- to the 2- or 4-position, alters key physicochemical determinants—including lipophilicity (LogP), hydrogen-bonding capacity, and topological polar surface area (TPSA)—that govern membrane permeability, solubility, and target engagement [1][2]. Even minor structural variations within the dihydropyrazole class can shift the balance between passive permeability and efflux susceptibility, making generic replacement unreliable without explicit comparative data [2]. The evidence below quantifies exactly where this compound diverges from its closest accessible analogs.

Quantitative Differentiation Evidence for 4-Bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Bromo vs. 4-Chloro and Des-Bromo Analogs

The 4-bromo substituent confers a higher computed lipophilicity (XLogP3 = 2.6) compared with the 4-chloro analog (XLogP3 ≈ 2.4) and the des-bromo analog bearing a pyridin-3-yl dihydropyrazole (XLogP3 ≈ 2.0), based on PubChem-computed descriptors [1][2][3]. This 0.2–0.6 log unit increase predicts moderately enhanced passive membrane permeability for the bromo compound, a relevant parameter in cell-based screening cascades.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count as a Selectivity Filter vs. N-Methylated Dihydropyrazoles

The target compound possesses two hydrogen-bond donors (phenolic OH and dihydropyrazole NH). In contrast, N-methylated dihydropyrazole analogs (a common scaffold-hopping strategy) reduce the donor count to one [1][2]. This difference is critical for target engagement: the free NH can act as a hinge-binding motif in kinase inhibitor design, whereas the N-methyl variant cannot [3].

Hydrogen bonding Selectivity Medicinal chemistry

Topological Polar Surface Area (TPSA) vs. Phenyl-Substituted Dihydropyrazoles

The pyridin-3-yl substituent yields a TPSA of 57.5 Ų, compared with approximately 45–50 Ų for phenyl-substituted dihydropyrazole analogs lacking the pyridyl nitrogen [1][2]. The higher TPSA, driven by the pyridyl nitrogen, reduces predicted CNS penetration but improves aqueous solubility relative to all-carbon aromatic analogs [3].

Polar surface area Bioavailability CNS penetration

Purity Consistency and Vendor Quality Assurance vs. Non-Certified Laboratory-Grade Alternatives

Commercially sourced 4-Bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol from Hit2Lead (ChemBridge) and Fluorochem is supplied at ≥95% purity with full analytical documentation (SDS, CoA available upon request) . Non-certified laboratory-grade alternatives or custom-synthesized batches without QC may exhibit purity variations of 5–15%, introducing confounding batch effects in biological assays [1].

Purity Quality control Reproducibility

Optimal Application Scenarios for 4-Bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment Library Design

The combination of a free dihydropyrazole NH (HBD = 2) and a pyridin-3-yl nitrogen (HBA = 4) provides a donor–acceptor motif compatible with ATP-binding site hinge regions [1]. The bromo substituent enables late-stage Suzuki–Miyaura diversification, allowing systematic SAR exploration of the solvent-exposed region [2]. The 4-bromo derivative is preferred over the 4-chloro analog for cross-coupling reactivity (C–Br bond dissociation energy favors oxidative addition) [3].

Cell-Permeable Probe Development for Peripheral Targets

With XLogP3 = 2.6 and TPSA = 57.5 Ų, the compound resides in a physicochemical space that balances passive permeability with aqueous solubility, making it suitable for cell-based target engagement assays where excessive lipophilicity (LogP > 4) would cause non-specific binding or aggregation [1][2]. The bromo handle allows subsequent installation of a fluorophore or affinity tag without altering the core pharmacophore [3].

Scaffold-Hopping Starting Point for Anti-Infective Dihydropyrazoles

Dihydropyrazoles with pyridyl and halogenated phenol substituents have established precedence in antimycobacterial and antibacterial screening campaigns [1][2]. The 4-bromo substitution pattern on the phenol ring (rather than 5-bromo or 3-bromo) ensures the hydroxyl remains unhindered for potential hydrogen-bonding interactions, while the bromine serves as a synthetic diversification point [3].

Combinatorial Chemistry Library Synthesis with On-Resin Diversification

The compound's orthogonal functional groups—phenolic OH (can be protected), dihydropyrazole NH (can be acylated or alkylated), pyridyl nitrogen (can be oxidized or quaternized), and aryl bromide (can undergo cross-coupling)—enable sequential, chemoselective transformations [1][2]. This multi-directional derivatizability supports split-pool library synthesis on solid support, yielding diverse screening collections from a single starting scaffold [3].

Quote Request

Request a Quote for 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.